Cas no 89-84-9 (2',4'-Dihydroxyacetophenone)

2',4'-Dihydroxyacetophenone structure
2',4'-Dihydroxyacetophenone structure
2',4'-Dihydroxyacetophenone
89-84-9
C8H8O3
152.147322654724
MFCD00002279
34531
6990

2',4'-Dihydroxyacetophenone Properties

Names and Identifiers

    • 1-(2,4-Dihydroxyphenyl)ethanone
    • 4-Acetylresorcinol
    • Resacetophenone
    • 2,4-Dihydroxyacetophenone
    • 2-Methylsalicylic acid
    • o-Methyl Salicylic Acid
    • 5-Methylsalicylic acid
    • 2',4'-Dihydroxyacetophenone
    • 1-ACETYL-2,4-DIHYDROXYBENZENE
    • 2.4-Dihydroxyacetophenone
    • 2,4-DHAP
    • [ "" ]
    • 2,4-Dihydroxy acetophenone
    • Resoacetophenone
    • Ethanone, 1-(2,4-dihydroxyphenyl)-
    • Resorcinol, 4-acetyl-
    • 1-(2,4-dihydroxyphenyl)ethan-1-one
    • Acetophenone, 2',4'-dihydroxy-
    • 1-(2,4-dihydroxy-phenyl)-ethanone
    • .beta.-Resacetophenone
    • 4-Acetyl-1,3-benzenediol
    • UC3V356VZC
    • 2',4'-Dihydro
    • 1-(2,4-Dihydroxyphenyl)ethanone (ACI)
    • Acetophenone, 2′,4′-dihydroxy- (8CI)
    • 1-Acetylbenzene-2,4-diol
    • 2′,4′-Dihydroxyacetophenone
    • 2′,4′-Dihydroxyphenyl methyl ketone
    • NSC 10883
    • NSC 37559
    • β-Resacetophenone
    • +Expand
    • MFCD00002279
    • SULYEHHGGXARJS-UHFFFAOYSA-N
    • 1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
    • O=C(C)C1C(O)=CC(O)=CC=1
    • 1282505

Computed Properties

  • 152.04700
  • 2
  • 3
  • 1
  • 152.047344
  • 11
  • 155
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • 21
  • 0
  • 57.5
  • 152.15

Experimental Properties

  • 1.30040
  • 57.53000
  • 8140
  • 1.4945 (estimate)
  • 234.6°C (rough estimate)
  • 144.0 to 147.0 deg-C
  • 161.1℃
  • Powder
  • 5 (1g/l, H2O, 20℃)
  • Soluble in hot alcohol, pyridine and glacial acetic acid, almost insoluble in ether, benzene and chloroform.
  • Moisture Sensitive
  • 1.18 g/mL at 25 °C(lit.)

2',4'-Dihydroxyacetophenone Security Information

2',4'-Dihydroxyacetophenone Customs Data

  • 2914391000
  • China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2',4'-Dihydroxyacetophenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003G9T-10g
1-(2,4-Dihydroxyphenyl)ethanone
89-84-9 98%
10g
$9.00 2024-04-20
A2B Chem LLC
AB60257-10g
2',4'-Dihydroxyacetophenone
89-84-9 98%
10g
$9.00 2024-04-19
Aaron
AR003GI5-10g
1-(2,4-Dihydroxyphenyl)ethanone
89-84-9 98%
10g
$4.00 2024-07-18
Alichem
A019146866-1000g
2,4-Dihydroxyacetophenone
89-84-9 98%
1000g
$228.80 2023-08-31
Ambeed
A552806-100mg
2,4-Dihydroxyacetophenone
89-84-9 98%
100mg
$5.0 2024-08-02
Apollo Scientific
OR1119-100g
2',4'-Dihydroxyacetophenone
89-84-9 98%
100g
£26.00 2023-09-02
ChemScence
CS-W008599-100g
2',4'-Dihydroxyacetophenone
89-84-9 99.97%
100g
$32.0 2022-04-26
Enamine
EN300-18418-0.05g
1-(2,4-dihydroxyphenyl)ethan-1-one
89-84-9 95%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D780991-500g
2',4'-Dihydroxyacetophenone
89-84-9 98%
500g
$145 2022-06-08
Fluorochem
209091-1g
1-(2,4-Dihydroxyphenyl)ethanone
89-84-9 98%
1g
£10.00 2022-02-28

2',4'-Dihydroxyacetophenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Tungstophosphoric acid (H6P2W18O62) Solvents: Methanol ,  Tetrahydrofuran ;  45 min, 70 °C
Reference
Efficient deprotection of methoxymethyl ethers of phenols using a solid acid catalyst with Wells-Dawson structure
Romanelli, G.; Autino, J. C.; Baronetti, G.; Thomas, H., International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1429, 1429-1434

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Tungstate(6-), hexatriaconta-μ-oxooctadecaoxobis[μ9-[phosphato(3-)-κO:κO:κO:κO′:… Solvents: Methanol ,  Tetrahydrofuran
Reference
Efficient deprotection of phenol methoxymethyl ethers using a solid acid catalyst with Wells-Dawson structure
Romanelli, G.; Autino, J. C.; Baronetti, G.; Thomas, H., Molecules [online computer file], 2001, 6(12), 1006-1011

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
Reference
Formation of BF2 chelates during acylation of resorcinol and 4-cyclohexylresorcinol with carboxylic acids in the presence of BF3 etherate
Panasenko, A. I.; Polyanskaya, N. L.; Starkov, S. P., Zhurnal Obshchei Khimii, 1994, 64(4), 673-6

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Water ;  pH 7.56, rt; rt → 35 °C
1.2 Catalysts: Acyltransferase ;  18 h, 35 °C
1.3 Solvents: Acetonitrile ;  35 °C
Reference
Acyl Donors and Additives for the Biocatalytic Friedel-Crafts Acylation
Schmidt, Nina G.; Kroutil, Wolfgang, European Journal of Organic Chemistry, 2017, 2017(39), 5865-5871

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  5 h, reflux
Reference
NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products
Narender, T.; Reddy, K. Papi; Madhur, G., Synthetic Communications, 2009, 39(11), 1949-1956

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) ,  Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ;  2 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ;  5 min, 20 - 25 °C
Reference
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Alumina ,  Zinc chloride ;  1.8 min, 40 °C
Reference
Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions
Naeimi, Hossein; Amini, Atefeh; Moradian, Mohsen, Organic Chemistry Frontiers, 2014, 1(4), 415-421

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ;  1.33 min; rt
Reference
Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions
Naeimi, H.; Moradi, L., Russian Journal of Organic Chemistry, 2007, 43(12), 1757-1759

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Zinc chloride ;  1.5 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  rt
Reference
Efficient and mild synthesis of ortho-hydroxyaryl ketones catalyzed by zinc chloride under solvent-free conditions and microwave irradiation
Naeimi, Hossein; Moradi, Leila, Catalysis Communications, 2006, 7(12), 1067-1071

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate ;  2 min
Reference
Microwave-assisted direct ortho-acylation of phenol and naphthol derivatives by BF3·(C2H5)2O
Naeimi, Hossein; Moradi, Leila, Bulletin of the Chemical Society of Japan, 2005, 78(2), 284-287

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate ;  15 min, rt → 60 °C; 60 °C → rt; 24 h, rt
Reference
Synthesis and biological evaluation of pyranoisoflavone derivatives as anti-inflammatory agents
Wei, Zhe; Yang, Youzhe; Xie, Caifeng; Li, Chunyan; Wang, Guangcheng; et al, Fitoterapia, 2014, 97, 172-183

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ;  3 - 6 h, rt
Reference
Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate
Narender, T.; Venkateswarlu, K.; Madhur, G.; Reddy, K. Papi, Synthetic Communications, 2013, 43(1), 26-33

Synthetic Circuit 13

Reaction Conditions
1.1 1.5 h, 135 °C
Reference
Synthesis of intermediate 2,4-dihydroxy acetophenone
Cao, Xiao-yan; Liu, Xiao-feng; Wang, Jian-guo, Guangzhou Huagong, 2011, 39(8), 87-89

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Zinc chloride ;  75 s, 40 °C
Reference
ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditions
Moradian, Mohsen; Amini, Atefeh; Naeimi, Hossein, Green Chemistry Letters and Reviews, 2017, 10(4), 228-234

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Ethyl acetate ;  rt; 12 h, 60 °C
Reference
Facile synthesis of fisetin and its analogues
Chu, Mingi; Kang, Dong Wook, Journal of the Korean Chemical Society, 2021, 65(1), 67-69

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Tin tetrachloride ;  2 min, 50 °C
Reference
Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under solvent free and microwave conditions
Naeimi, Hossein; Moradi, Leila, Journal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 242-246

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Zinc chloride ;  80 min, 60 °C
Reference
ZnCl2:2HOAc: a deep eutectic solvent for the Friedel-Crafts acetylation of poly-phenols and chemo-selective protection of alcohols
Tamaddon, Fatemeh ; Rashidi, Hossein, Research on Chemical Intermediates, 2023, 49(8), 3589-3603

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Zinc chloride ;  5 h, 140 °C
Reference
Preparation of intermediate 2,4-dihydroxyacetophenone with high yield
Lu, Ya-ping; Zhe, Jin-huan; Yang, Zhong-yu, Zhejiang Gongye Daxue Xuebao, 2002, 30(2), 109-111

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity
Cai, Jin; Liu, Ligang; Hong, Kwon Ho; Wang, Peng; Li, Lushen; et al, Bioorganic & Medicinal Chemistry, 2015, 23(4), 657-667

2',4'-Dihydroxyacetophenone Raw materials

2',4'-Dihydroxyacetophenone Preparation Products

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2',4'-Dihydroxyacetophenone Related Literature

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